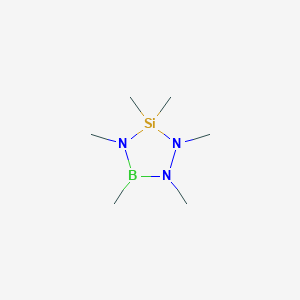
1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine is a unique organoboron compound that features a triazasilaborolidine ring structure with six methyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine typically involves the reaction of boron-containing precursors with nitrogen-containing ligands under controlled conditions. One common method involves the use of boron trichloride and hexamethyldisilazane as starting materials. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to facilitate the formation of the triazasilaborolidine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: The methyl groups attached to the triazasilaborolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents.
Major Products Formed
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydrogen compounds.
Substitution: Functionalized triazasilaborolidine derivatives.
Aplicaciones Científicas De Investigación
1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine involves its ability to coordinate with metal centers and form stable complexes. The triazasilaborolidine ring structure provides a unique electronic environment that can facilitate various catalytic processes. The compound’s molecular targets and pathways include interactions with transition metals and the stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylbenzene: An aromatic compound with six methyl groups attached to a benzene ring.
Hexamethylcyclotrisiloxane: A cyclic compound with six methyl groups attached to a siloxane ring.
Hexamethylphosphoramide: A phosphorus-containing compound with six methyl groups.
Uniqueness
1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine is unique due to its triazasilaborolidine ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in catalysis and materials science, where its ability to form stable complexes and facilitate various reactions is highly valued.
Propiedades
Número CAS |
63830-52-4 |
|---|---|
Fórmula molecular |
C6H18BN3Si |
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
1,2,3,3,4,5-hexamethyl-1,2,4,3,5-triazasilaborolidine |
InChI |
InChI=1S/C6H18BN3Si/c1-7-8(2)10(4)11(5,6)9(7)3/h1-6H3 |
Clave InChI |
KBYDGNHARSUBFX-UHFFFAOYSA-N |
SMILES canónico |
B1(N(N([Si](N1C)(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


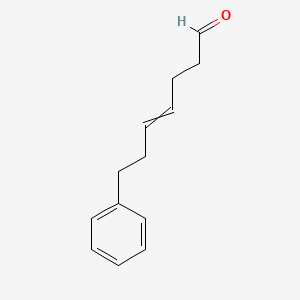
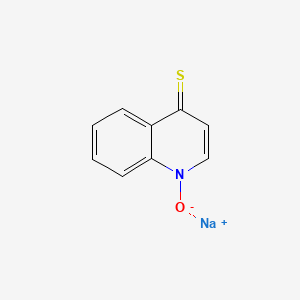
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

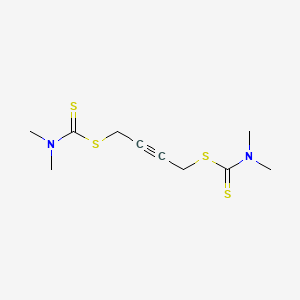


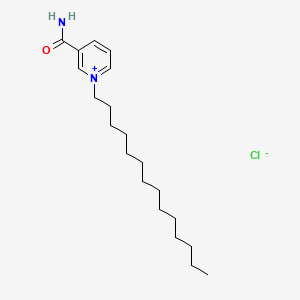
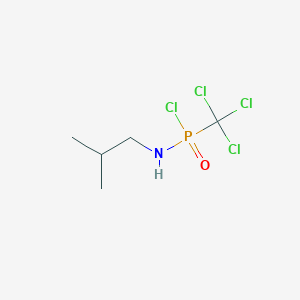
![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)

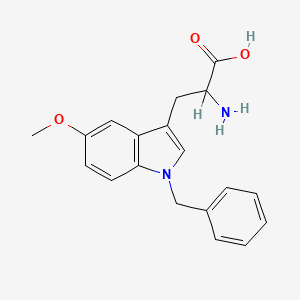
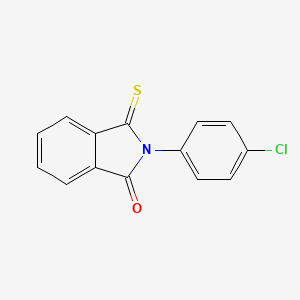
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
